molecular formula C19H24N4O4S B2460439 N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-methylbenzyl)oxalamide CAS No. 899945-00-7

N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-methylbenzyl)oxalamide

Cat. No.: B2460439
CAS No.: 899945-00-7
M. Wt: 404.49
InChI Key: SABFLZIABRQJOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms . They are used as building blocks in the synthesis of various pharmaceutical drugs due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, including FTIR, NMR, and MS . These techniques provide information about the functional groups, connectivity of atoms, and molecular weight of the compound .


Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including substitutions, additions, and cyclizations, to form a wide range of heterocyclic compounds . The specific reactions that this compound can undergo would depend on its functional groups and reaction conditions.

Scientific Research Applications

Synthesis and Molecular Structure

The synthesis and characterization of complex molecules often provide foundational knowledge for developing new materials and pharmaceuticals. For example, the study by Castillo et al. (2009) on 7-Benzyl-3-tert-butyl-1-phenylpyrazolo[3,4-d]oxazines demonstrates the synthesis of structures with potential for further functionalization and application in various fields, including drug development and materials science. These compounds exhibit a range of intermolecular hydrogen bonds forming structures with one, two, or three dimensions, indicative of their potential utility in forming complex molecular architectures (Castillo, Abonía, Cobo, & Glidewell, 2009).

Catalysis and Chemical Transformations

The development of catalysts is a crucial aspect of chemical research, facilitating more efficient and selective chemical reactions. Research into compounds containing tert-butyl and methylbenzyl groups often explores their roles in catalytic processes. For example, Pereira et al. (2007) investigated a dioxo(mu-oxo)molybdenum(VI) dimer catalyst, showcasing its efficiency in olefin epoxidation. Although this study focuses on a molybdenum-based compound, it highlights the importance of molecular design in catalysis, relevant to the broader class of compounds including N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-methylbenzyl)oxalamide (Pereira, Balula, Paz, Valente, Pillinger, Klinowski, & Gonçalves, 2007).

Properties

IUPAC Name

N'-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(4-methylphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4S/c1-12-5-7-13(8-6-12)9-20-17(24)18(25)21-16-14-10-28(26,27)11-15(14)22-23(16)19(2,3)4/h5-8H,9-11H2,1-4H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SABFLZIABRQJOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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